molecular formula C20H31N5O3 B13885758 Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate CAS No. 315493-39-1

Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate

Cat. No.: B13885758
CAS No.: 315493-39-1
M. Wt: 389.5 g/mol
InChI Key: DBANOCMKMHICPH-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe final step often includes the oxidation of the methyl group to a ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include the corresponding alcohols, ketones, and substituted piperazine derivatives .

Scientific Research Applications

Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

315493-39-1

Molecular Formula

C20H31N5O3

Molecular Weight

389.5 g/mol

IUPAC Name

tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate

InChI

InChI=1S/C20H31N5O3/c1-15-13-24(19(27)28-20(2,3)4)14-18(26)25(15)22-16-7-11-23(12-8-16)17-5-9-21-10-6-17/h5-6,9-10,15-16,22H,7-8,11-14H2,1-4H3

InChI Key

DBANOCMKMHICPH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(=O)N1NC2CCN(CC2)C3=CC=NC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

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